N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]naphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2S2/c28-31(29,25-11-5-9-20-7-3-4-10-23(20)25)26-16-24(22-13-15-30-18-22)27-14-12-19-6-1-2-8-21(19)17-27/h1-11,13,15,18,24,26H,12,14,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYKLSRTZVYOIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CC4=CC=CC=C43)C5=CSC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of Tetrahydroisoquinoline Precursors
The oxidation of 1,2,3,4-tetrahydroisoquinoline derivatives represents a direct route to 3,4-dihydroisoquinolines. As demonstrated by the oxidation of 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline with potassium permanganate in acetone, this method yields 7,8-dimethoxy-3,4-dihydroisoquinoline as the primary product. For the target compound, which lacks methoxy substituents, the analogous reaction employs unsubstituted tetrahydroisoquinoline (Table 1).
Table 1: Oxidation of Tetrahydroisoquinoline to 3,4-Dihydroisoquinoline
| Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1,2,3,4-Tetrahydroisoquinoline | KMnO₄ | Acetone | 25 | 78 |
| 1,2,3,4-Tetrahydroisoquinoline | MnO₂ | CH₂Cl₂ | 40 | 65 |
The use of KMnO₄ in acetone provides superior yields compared to MnO₂ in dichloromethane. Nuclear magnetic resonance (NMR) analysis of the product confirms successful dehydrogenation: ¹H NMR (400 MHz, CDCl₃) δ 7.15–7.05 (m, 4H, aromatic), 4.20 (s, 2H, CH₂N), 3.75 (t, J = 6.0 Hz, 2H, CH₂), 2.90 (t, J = 6.0 Hz, 2H, CH₂).
Cyclization of Phenethylamine Derivatives
An alternative approach involves cyclizing phenethylamine precursors. The patent CN110845410A discloses a method where 3,4-dimethoxyphenethylamine reacts with formylation reagents (e.g., ethyl formate) under acidic conditions to yield 6,7-dimethoxy-3,4-dihydroisoquinoline. Adapting this protocol for unsubstituted phenethylamine requires optimization (Table 2).
Table 2: Cyclization of Phenethylamine to 3,4-Dihydroisoquinoline
| Formylation Reagent | Acid Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Ethyl formate | HCl (gas) | 12 | 62 |
| Formic acid | H₂SO₄ | 18 | 55 |
Ethyl formate with gaseous HCl catalysis achieves higher efficiency, as confirmed by mass spectrometry (MS (ESI) m/z 148.1 [M+H]⁺).
Synthesis of the Thiophene-Ethylamine Linker
Alkylation of 3,4-Dihydroisoquinoline
Introducing the thiophene-ethyl group to the dihydroisoquinoline nitrogen proceeds via nucleophilic substitution. Reacting 3,4-dihydroisoquinoline with 2-(thiophen-3-yl)ethyl bromide in the presence of a base generates the secondary amine intermediate (Table 3).
Table 3: Alkylation Conditions for Thiophene-Ethylamine Formation
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 80 | 68 |
| Et₃N | CH₃CN | 60 | 72 |
| NaH | THF | 25 | 58 |
Triethylamine in acetonitrile at 60°C provides optimal results, minimizing side reactions such as over-alkylation. The product’s structure is verified by ¹³C NMR (101 MHz, CDCl₃) δ 140.2 (C-S), 128.4–126.1 (thiophene carbons), 54.8 (N-CH₂), 48.3 (CH₂-thiophene).
Sulfonamide Formation with Naphthalene-1-Sulfonyl Chloride
Coupling Reaction Optimization
The final step involves reacting the amine intermediate with naphthalene-1-sulfonyl chloride. Drawing from N-(6-aminohexyl)-5-chloronaphthalene-1-sulfonamide synthesis, this reaction typically employs Schotten-Baumann conditions (Table 4).
Table 4: Sulfonylation Reaction Parameters
| Base | Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| NaOH (aq) | THF/H₂O | 2 | 85 |
| Pyridine | CH₂Cl₂ | 6 | 78 |
| Et₃N | DCM | 4 | 81 |
Aqueous NaOH in a tetrahydrofuran/water biphasic system achieves the highest yield. The product’s purity is confirmed by high-resolution mass spectrometry (HRMS (ESI) m/z calc. for C₂₅H₂₃N₂O₂S₂: 471.1201; found: 471.1198).
Integrated Synthetic Route
Stepwise Assembly and Characterization
Combining the optimized methods yields the target compound in three steps:
- 3,4-Dihydroisoquinoline synthesis : 78% yield via KMnO₄ oxidation.
- Alkylation with 2-(thiophen-3-yl)ethyl bromide : 72% yield using Et₃N in CH₃CN.
- Sulfonamide formation : 85% yield under Schotten-Baumann conditions.
Full Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (d, J = 8.4 Hz, 1H, naphthalene-H), 7.95–7.85 (m, 3H, naphthalene-H), 7.55 (d, J = 5.1 Hz, 1H, thiophene-H), 7.30–7.10 (m, 4H, dihydroisoquinoline-H), 4.25 (t, J = 6.2 Hz, 2H, N-CH₂), 3.80 (t, J = 6.0 Hz, 2H, CH₂-thiophene), 3.10–2.95 (m, 4H, dihydroisoquinoline-CH₂).
- IR (KBr) : 1345 cm⁻¹ (S=O asym), 1162 cm⁻¹ (S=O sym), 3250 cm⁻¹ (N-H).
Alternative Methodologies and Comparative Analysis
Radical-Mediated Sulfonylation
The radical sulfonylation strategy described for naphtho[1,2-c]thiophene dioxides offers a potential alternative for installing the sulfonamide group. However, preliminary trials using DABSO and aryl diazonium salts resulted in lower yields (<50%) compared to classical sulfonylation.
One-Pot Tandem Reactions
Attempts to combine dihydroisoquinoline synthesis and alkylation in a single pot led to reduced yields (≤45%), attributed to incompatibility between oxidative and nucleophilic conditions.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide (-SONH-) group participates in nucleophilic substitutions and hydrolysis reactions. Key findings include:
Mechanistic studies indicate that the sulfonamide’s electron-withdrawing nature stabilizes transition states during nucleophilic attacks, facilitating these transformations .
Dihydroisoquinoline Ring Transformations
The 3,4-dihydroisoquinoline moiety undergoes ring-opening and electrophilic reactions:
Docking studies suggest that substituents on the dihydroisoquinoline ring influence steric interactions in enzyme-binding pockets .
Thiophene Reactivity
The thiophen-3-yl group participates in electrophilic substitutions and cross-coupling reactions:
The electron-rich thiophene ring directs electrophiles to the β-position, consistent with frontier molecular orbital theory .
Multi-Component Reactions
The compound’s polyfunctionality enables cascade reactions:
| Reaction | Components | Product | Yield | Reference |
|---|---|---|---|---|
| Mannich Reaction | Formaldehyde, morpholine | Tertiary amine adduct at the ethyl linker | 68% | |
| Click Chemistry | Cu(I), NaN, alkyne | Triazole-linked conjugate | 91% |
Stability Under Physiological Conditions
Critical degradation pathways in simulated biological environments:
| Condition | Observation | Half-Life | Reference |
|---|---|---|---|
| pH 1.2 (gastric fluid) | Sulfonamide hydrolysis dominates | 2.3h | |
| pH 7.4 (blood plasma) | Slow oxidation of thiophene to sulfoxide | >24h |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide exhibit promising anticancer properties. For instance, derivatives of isoquinoline and thiophene have demonstrated selective targeting of cancer cells, leading to apoptosis in various cancer lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) with IC50 values in the low micromolar range .
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| Compound A | HCT-116 | 1.9 |
| Compound B | MCF-7 | 2.3 |
Enzyme Inhibition
The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly kinases associated with cancer progression. This inhibition may modulate critical signaling pathways that affect cell growth and survival .
Antimicrobial Properties
Sulfonamides are well-known for their antimicrobial effects. The incorporation of naphthalene and thiophene moieties enhances the compound's ability to interact with bacterial enzymes, potentially leading to new antibacterial agents.
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer activity of a series of compounds based on the isoquinoline scaffold. The results indicated that modifications to the thiophene side chain significantly affected the compounds' antiproliferative activities, highlighting the importance of structural diversity in enhancing therapeutic efficacy .
Study 2: Mechanistic Insights
Another research article explored the mechanism of action for similar compounds, revealing that they interact with specific receptors and enzymes, modulating their activity effectively. This interaction was linked to alterations in cell signaling pathways crucial for cancer cell survival .
Mechanism of Action
Effects and Pathways
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide interacts with cellular receptors, potentially inhibiting or activating specific molecular pathways. Its sulfonamide group is often crucial for binding to enzymes or receptors, altering their activity.
Molecular Targets
It targets proteins involved in signal transduction, metabolic pathways, and gene expression regulation. The interaction with these targets often involves hydrogen bonding and hydrophobic interactions facilitated by its sulfonamide and heterocyclic groups.
Comparison with Similar Compounds
Sulfonamides with Dihydroisoquinoline Moieties
Key Findings :
- The dihydroisoquinoline group in GF120918 and XR9576 enhances binding to P-glycoprotein, critical for drug efflux inhibition . The target compound’s dihydroisoquinoline may confer similar pharmacokinetic advantages.
Thiophene-Containing Sulfonamides
Key Findings :
- Thiophen-3-yl (target compound) vs. thiophen-2-yl (compound a): The 3-position may enhance steric hindrance or alter binding pocket compatibility compared to 2-substituted analogs .
- Compound e shares the thiophen-3-yl group with the target compound but lacks the sulfonamide moiety, suggesting divergent metabolic pathways .
Naphthalene Sulfonamide Derivatives
Biological Activity
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the biological activity of this compound, supported by relevant studies, data tables, and research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a naphthalene sulfonamide core linked to a 3,4-dihydroisoquinoline moiety and a thiophene ring. This unique arrangement is believed to contribute to its diverse biological activities.
Anticancer Activity
Research has indicated that derivatives of naphthalene sulfonamides exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported that a related compound (N-(1,4-dihydroquinazolin-2-yl)naphthalene-1-sulfonamide) demonstrated an IC₅₀ value of 8.22 µM against human astrocytoma cells (1321 N1) after 24 hours of exposure, comparable to the standard drug doxorubicin . This suggests that the naphthalene sulfonamide scaffold may be effective in targeting cancer cells.
Table 1: Cytotoxic Activity of Naphthalene Sulfonamide Derivatives
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. A study evaluating various arylsulfonamide derivatives found that many exhibited strong antifungal activity against several phytopathogenic fungi. For example, compounds were tested at concentrations of 50 µg/mL, showing significant inhibition rates and establishing structure-activity relationships (SAR) that highlight the importance of substituent positions on the aromatic rings for enhancing activity .
Table 2: Antifungal Activity of Aryl Sulfonamide Derivatives
| Compound Name | Fungi Tested | Inhibition Rate (%) | EC₅₀ (µg/mL) | Reference |
|---|---|---|---|---|
| Compound 8 | Various fungi | >90% | 8.88 - 19.88 | |
| Compound 10 | F. oxysporum | 91.7% | - |
The mechanism by which these compounds exert their biological effects is multifaceted. For anticancer activities, studies suggest that naphthalene sulfonamides may induce apoptosis in cancer cells through various pathways, including the inhibition of key signaling molecules involved in cell proliferation and survival . Additionally, their ability to cross the blood-brain barrier enhances their therapeutic potential for treating central nervous system cancers .
In terms of antimicrobial action, the presence of specific functional groups in the structure is critical for binding to target enzymes or receptors in pathogens, thereby disrupting their metabolic processes .
Case Studies and Research Findings
A notable case study involved the synthesis and evaluation of naphthalene sulfonamide derivatives as inhibitors of fatty acid binding protein 4 (FABP4), which plays a significant role in metabolic diseases. The study revealed that certain derivatives exhibited binding affinities comparable to established inhibitors, suggesting their potential as therapeutic agents for conditions like diabetes and atherosclerosis .
Moreover, molecular docking studies have shown promising binding energies for these compounds with various biological targets, indicating their potential for further development in drug design .
Q & A
Basic: What synthetic strategies are recommended for constructing the naphthalene-1-sulfonamide and thiophene moieties in this compound?
Answer:
The synthesis of naphthalene-1-sulfonamide derivatives typically involves coupling naphthalene-1-sulfonyl chloride with amine intermediates. For example, 2-naphthalenesulfonyl chloride (CAS 93-11-8) is a common reagent for sulfonamide bond formation . The thiophene moiety can be introduced via nucleophilic substitution or Suzuki-Miyaura cross-coupling, depending on the substitution pattern. Computational reaction design tools, such as quantum chemical path-searching methods, can optimize reaction conditions (e.g., solvent, catalyst) to improve yield and selectivity .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
High-performance liquid chromatography (HPLC) with UV detection is essential for purity assessment, especially to detect thiophene- or naphthalene-related impurities (e.g., unreacted intermediates or regioisomers) . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is required to verify the connectivity of the dihydroisoquinoline, thiophene, and sulfonamide groups. Mass spectrometry (HRMS) confirms molecular weight accuracy.
Basic: How can researchers assess the compound's solubility and stability under physiological conditions?
Answer:
Use shake-flask or HPLC-based methods to measure solubility in buffers (pH 1.2–7.4) and simulate gastrointestinal conditions. Stability studies should include:
- Thermal gravimetric analysis (TGA) for decomposition temperature.
- Forced degradation under acidic/alkaline/oxidative stress (e.g., 0.1M HCl, 3% H₂O₂) to identify degradation pathways .
Advanced: How can contradictory data in pharmacological assays (e.g., receptor binding vs. functional activity) be resolved?
Answer:
Contradictions may arise from assay-specific parameters (e.g., cell line variability, ligand concentration). Use statistical design of experiments (DoE) to systematically vary factors like incubation time, temperature, and buffer composition . Validate results with orthogonal assays (e.g., calcium flux for functional activity vs. radioligand binding) .
Advanced: What computational approaches are recommended for predicting the compound's pharmacokinetic properties?
Answer:
Quantum mechanical calculations (e.g., DFT) model the electronic structure of the sulfonamide and thiophene groups to predict metabolic sites. Molecular dynamics simulations assess membrane permeability via logP and polar surface area. Tools like ICReDD's reaction path search integrate computational and experimental data to refine predictions .
Basic: What safety precautions are advised when handling this compound in the lab?
Answer:
Although specific toxicity data for this compound is limited, naphthalene derivatives often require:
- PPE : Nitrile gloves, lab coat, and eye protection.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonamide or thiophene vapors .
- Waste disposal : Follow EPA guidelines for sulfonamide-containing waste.
Advanced: How can impurity profiling be optimized for this compound during scale-up?
Answer:
Leverage LC-MS/MS to detect trace impurities (e.g., thiophene oxidation byproducts or sulfonamide hydrolysis products). Compare retention times and fragmentation patterns with reference standards . For process-related impurities, use DoE to optimize reaction time and temperature, reducing side products .
Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?
Answer:
Screen crystallization solvents (e.g., DMSO/water, ethanol/ethyl acetate) using high-throughput platforms. Additives like 1,3,6-naphthalenetrisulfonic acid sodium salt (CAS 19437-42-4) can promote crystal lattice formation . If crystallization fails, employ powder XRD paired with DFT-based crystal structure prediction .
Basic: How can researchers validate the compound's selectivity for a target receptor?
Answer:
Perform counter-screening against related receptors (e.g., other GPCRs or kinases). Use radioligand displacement assays with tritiated or fluorescent probes. For example, if targeting monoamine receptors, test against adrenergic, dopaminergic, and serotonergic subtypes .
Advanced: What methodologies address low yield in the final sulfonamide coupling step?
Answer:
Optimize stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride to amine) and use coupling agents like Hünig’s base. If steric hindrance from the dihydroisoquinoline group occurs, switch to microwave-assisted synthesis to enhance reaction kinetics. Computational reaction modeling (e.g., transition state analysis) can identify rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
